![molecular formula C8H8N6O2S B1363498 methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B1363498.png)
methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propenoate is a synthetic organic compound that features a thiadiazole and triazole moiety. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.
Formation of the Triazole Ring: This can be synthesized via click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Coupling of the Rings: The thiadiazole and triazole rings are then coupled through a propenoate linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the double bond in the propenoate linker.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound or substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with thiadiazole and triazole rings are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industrially, these compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1H-1,2,4-triazol-1-yl)-2-propenoate
- Methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1H-1,2,4-triazol-1-yl)-2-butenoate
- Methyl (E)-3-(1,3,4-thiadiazol-2-ylamino)-2-(1H-1,2,4-triazol-1-yl)-2-pentenoate
Uniqueness
The uniqueness of methyl 3-[(1,3,4-thiadiazol-2-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate lies in its specific combination of thiadiazole and triazole rings, which may confer unique biological activities or chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H8N6O2S |
|---|---|
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
methyl 3-(1,3,4-thiadiazol-2-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
InChI |
InChI=1S/C8H8N6O2S/c1-16-7(15)6(14-4-9-3-12-14)2-10-8-13-11-5-17-8/h2-5H,1H3,(H,10,13) |
Clave InChI |
FPIQNMVAPLXANJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CNC1=NN=CS1)N2C=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



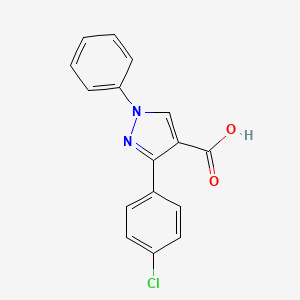


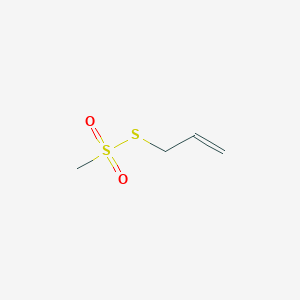
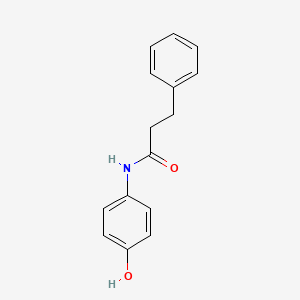



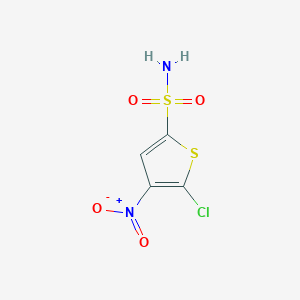
![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

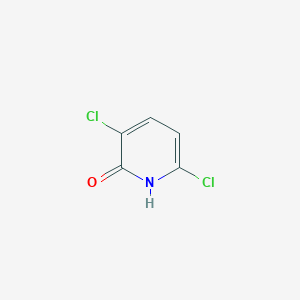
![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)
